molecular formula C16H15ClN2O3 B4727645 methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate

methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate

Cat. No.: B4727645
M. Wt: 318.75 g/mol
InChI Key: CUIHAUIFOZYTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, an amide linkage, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-chlorobenzylamine in the presence of a coupling agent such as carbodiimide. The reaction proceeds through the formation of an amide bond, followed by esterification with methanol to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or the ester group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, binding to the active site of an enzyme or receptor and altering its activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

    Methyl 4-amino-3-chlorobenzoate: Similar structure but lacks the amide linkage and chlorobenzyl group.

    4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoic acid: Similar structure but without the ester group.

    3-chlorobenzylamine: Contains the chlorobenzyl group but lacks the benzoate ester and amide linkage.

Uniqueness: Methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[(3-chlorophenyl)methylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-15(20)12-5-7-14(8-6-12)19-16(21)18-10-11-3-2-4-13(17)9-11/h2-9H,10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIHAUIFOZYTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.